molecular formula C8H8ClF2NO2 B6195202 2-(4-amino-2,6-difluorophenyl)acetic acid hydrochloride CAS No. 2680540-67-2

2-(4-amino-2,6-difluorophenyl)acetic acid hydrochloride

Cat. No.: B6195202
CAS No.: 2680540-67-2
M. Wt: 223.6
InChI Key:
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Description

2-(4-amino-2,6-difluorophenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H8ClF2NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with amino and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-2,6-difluorophenyl)acetic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-2,6-difluorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The difluoro groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(4-amino-2,6-difluorophenyl)acetic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It serves as a building block for the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-amino-2,6-difluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino and difluoro groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-amino-2,6-difluorophenyl)propanoic acid
  • 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride
  • Methyl 2-(4-amino-2,6-difluorophenoxy)acetate
  • 4-chloro-2,6-difluorophenylacetic acid

Uniqueness

2-(4-amino-2,6-difluorophenyl)acetic acid hydrochloride is unique due to the presence of both amino and difluoro groups on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

CAS No.

2680540-67-2

Molecular Formula

C8H8ClF2NO2

Molecular Weight

223.6

Purity

95

Origin of Product

United States

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